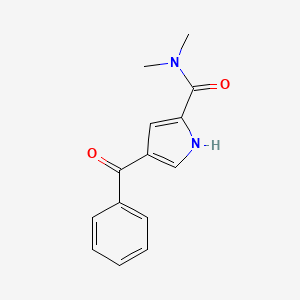

4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

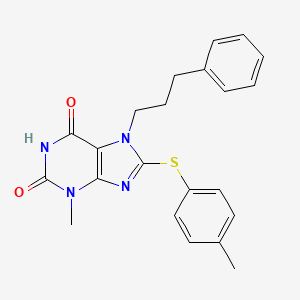

“4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It contains a pyrrole and a pyrazine ring . The empirical formula is C12H10N2O2 and the molecular weight is 214.22 .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr pyrrole condensation, which is a reaction between 2,5-dimethoxytetrahydrofuran and various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringNC(=O)c1cc(c[nH]1)C(=O)c2ccccc2 . The InChI key is XQAPLOZSRLYHGQ-UHFFFAOYSA-N . Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse. For instance, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Michael addition of pyrrole with electrophilic olefins can also afford N-alkylpyrroles .Physical And Chemical Properties Analysis

The compound is a solid . Its physical and chemical properties have not been fully characterized as Sigma-Aldrich does not collect analytical data for this product .Applications De Recherche Scientifique

4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide has been used extensively in scientific research applications. It has been used in drug development, signal transduction, and enzyme inhibition studies. In drug development, this compound has been used to study the effects of drugs on various biological processes. In signal transduction, this compound has been used to study the effects of hormones and other signaling molecules on cellular responses. In enzyme inhibition studies, this compound has been used to study the effects of inhibitors on enzyme activity.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various biological targets, such as dna gyrase b .

Mode of Action

Related compounds have been found to inhibit dna gyrase b, an enzyme involved in dna replication .

Biochemical Pathways

Inhibition of dna gyrase b can disrupt dna replication, affecting cell division and growth .

Result of Action

Inhibition of dna gyrase b can lead to disruption of dna replication, which can affect cell division and growth .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide in laboratory experiments is its high solubility in water. This makes it easy to use in a variety of experiments. Additionally, this compound is relatively inexpensive and can be easily synthesized.

However, there are some drawbacks to using this compound in laboratory experiments. It is not very stable in the presence of light or heat, and it can decompose in the presence of acids or bases. Additionally, it has limited solubility in organic solvents.

Orientations Futures

There are a number of potential future directions for the use of 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide in scientific research. These include further research into its mechanism of action, its effects on cellular processes, and its potential therapeutic applications. Additionally, further research into its solubility in organic solvents could lead to new applications in drug development and signal transduction studies. Additionally, further research into its stability in the presence of light and heat could lead to new applications in enzyme inhibition studies. Finally, further research into its potential anti-inflammatory and anti-cancer effects could lead to new therapeutic applications.

Méthodes De Synthèse

4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide can be synthesized by a number of methods. One of the most common methods is the condensation reaction of 4-bromobenzoyl chloride and N,N-dimethylpyrrole-2-carboxamide. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as piperidine. The resulting product is a white crystalline solid that is soluble in water.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that pyrrole derivatives, which include this compound, can participate in various biochemical reactions . They can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interaction of 4-Benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide with enzymes, proteins, and other biomolecules.

Cellular Effects

It is plausible that this compound could influence various types of cells and cellular processes, given the known cellular effects of similar pyrrole derivatives .

Molecular Mechanism

Based on the known reactions of pyrrole derivatives, it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16(2)14(18)12-8-11(9-15-12)13(17)10-6-4-3-5-7-10/h3-9,15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPQVHANMLDDIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666059 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2397969.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2397976.png)

![(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2397978.png)

![Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2397984.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone](/img/structure/B2397985.png)

![N-(4-methylbenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)

![4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2397990.png)